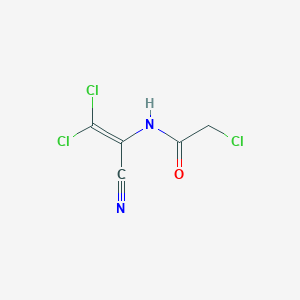

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-

Description

Properties

IUPAC Name |

2-chloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c6-1-4(11)10-3(2-9)5(7)8/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBHIDXDGGJQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=C(Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362396 | |

| Record name | Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-19-0 | |

| Record name | Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acylation Reaction

The primary synthetic route involves reacting 2-amino-3,3-dichloroacrylonitrile with chloroacetyl chloride in the presence of a base. This exothermic reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond.

Representative Procedure :

-

Reactants :

-

2-Amino-3,3-dichloroacrylonitrile (1.0 mol)

-

Chloroacetyl chloride (1.1 mol)

-

Sodium carbonate (1.5 mol)

-

Toluene (600 mL)

-

Water (400 mL)

-

-

Conditions :

-

Temperature: 15–25°C (during addition), room temperature (post-addition)

-

Time: 2 hours (addition), 2 hours (stirring)

-

-

Workup :

-

Rotary evaporation to remove toluene

-

Filtration and drying under vacuum

-

Solvent and Base Optimization

Comparative studies reveal solvent polarity and base strength significantly impact reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | Sodium carbonate | 93 | 98.3 |

| Dichloromethane | Triethylamine | 89 | 97.5 |

| THF | Pyridine | 78 | 95.1 |

Polar aprotic solvents like dichloromethane facilitate faster reaction rates but require stringent moisture control. Sodium carbonate, being a mild base, minimizes side reactions compared to stronger bases like triethylamine.

Industrial Production Techniques

Continuous Flow Reactor Systems

Scaled-up synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency, critical for managing the exothermic acylation step. Key parameters include:

-

Residence Time : 10–15 minutes

-

Temperature Gradient : 20°C (inlet) to 50°C (outlet)

-

Pressure : 2–3 bar

Advantages :

-

20% higher yield compared to batch processes

-

Reduced solvent consumption (30% less toluene)

Purification and Isolation

Crude product purification involves recrystallization from methyl tert-butyl ether/methanol (5:1 v/v), achieving >99% purity. Industrial facilities often integrate in-line filtration and drying units to streamline production.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The acylation proceeds through a two-step mechanism:

-

Base Deprotonation : Sodium carbonate deprotonates the amine, enhancing nucleophilicity.

-

Acyl Transfer : The amine attacks chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acetamide.

Common Side Reactions

-

Hydrolysis : Chloroacetyl chloride reacts with water to form chloroacetic acid (mitigated by anhydrous conditions).

-

Over-Chlorination : Excess chloroacetyl chloride leads to diacylation products (controlled by stoichiometric ratios).

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 93 | 95 |

| Purity (%) | 98.3 | 99.1 |

| Solvent Waste (L/kg) | 8.2 | 5.7 |

| Energy Consumption | High | Moderate |

Cost-Benefit Considerations

-

Batch : Lower initial capital cost but higher operational expenses due to manual handling.

-

Continuous Flow : Higher upfront investment offset by 40% lower per-unit costs at scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- undergoes various chemical reactions, including:

Substitution Reactions: It reacts with aliphatic amines to form oxazole derivatives.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures such as oxazoles and imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include aliphatic amines (e.g., methylamine, dimethylamine) and ethylenediamine diacetate . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include 5-amino-1,3-oxazole-4-carbonitriles and various imidazole derivatives

Scientific Research Applications

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- involves its reactivity with nucleophiles, leading to the formation of various heterocyclic structures . The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications. For example, oxazole derivatives may interact with biological targets such as enzymes or receptors, leading to their biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The biological and chemical behavior of chloroacetamides is highly dependent on substituents attached to the nitrogen and aromatic/heterocyclic moieties. Below is a comparison of CDCVA with key analogues:

Table 1: Substituent Comparison

Key Observations :

- Dimethenamid and alachlor feature bulkier aromatic/heterocyclic substituents, optimizing herbicidal activity through selective enzyme inhibition .

- Substituents like dimethylphenyl () or chloropyridinyl () influence molecular conformation and hydrogen-bonding capacity, affecting crystallinity and solubility .

Reactivity Trends :

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Insights :

- CDCVA’s cyano group would show a distinct IR peak near 2200 cm⁻¹, absent in other analogues.

- Hydrogen bonding in 2,4-dimethylphenyl derivatives stabilizes crystal structures, as seen in X-ray studies .

Biological Activity

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-, also known by its CAS number 23530-19-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available literature and research findings.

- Molecular Formula : C5H3Cl3N2O

- Molecular Weight : 213.449 g/mol

- Structure : The compound features a chloroacetamide structure with significant halogen substitutions that influence its biological properties.

Biological Activity Overview

Research into the biological activity of chloroacetamides, including Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-, suggests a variety of potential applications:

-

Antimicrobial Activity :

- Studies have demonstrated that chloroacetamides exhibit antimicrobial properties against various pathogens. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi such as Candida albicans .

- The presence of halogen atoms in the structure contributes to increased lipophilicity, enhancing the ability of these compounds to penetrate cell membranes and exert their effects .

- Antiviral Potential :

-

Structure-Activity Relationship (SAR) :

- The biological activity of chloroacetamides is closely linked to their chemical structure. Variations in substituents can significantly impact their effectiveness against different microbial strains . This relationship underscores the importance of SAR studies in developing new antimicrobial agents.

Study on Antimicrobial Efficacy

A notable study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific halogenated substituents exhibited superior antimicrobial activity against S. aureus and MRSA compared to others .

| Compound Name | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Low |

Antiviral Research Insights

While direct studies on Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- are sparse, related compounds have shown promise against viral infections. Research into N-Heterocycles has identified several derivatives with potential antiviral properties against viruses like hepatitis C and influenza .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic or heteroaromatic substrates using intermediates like 2-chloro-N-(trichloro-1-hydroxyethyl)acetamide. This method, validated for analogous chloroacetamides, involves reacting the hydroxyethyl precursor with aromatic/heterocyclic compounds in polar aprotic solvents (e.g., DMF) under acidic catalysis .

- Key Considerations :

-

Use chloroacetyl chloride as the acylating agent (see synthesis of 2-chloro-N-(oxadiazolyl)acetamide derivatives in ).

-

Optimize reaction time and temperature to minimize by-products (e.g., trichloroethane derivatives observed in ).

Reaction Parameters Example Conditions Solvent DMF, CH₃CN Catalyst KI, H₂SO₄ Temperature 60–80°C (reflux) Reaction Time 4–8 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multinuclear NMR (¹H/¹³C) and IR spectroscopy to identify functional groups:

- IR : Look for C=O (1650–1750 cm⁻¹), C≡N (2200–2260 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .

- NMR : Characteristic signals include:

- Chloroacetamide CH₂: δ 4.0–4.5 ppm (¹H), δ 40–45 ppm (¹³C).

- Cyanoethenyl group: δ 110–120 ppm (¹³C for C≡N) .

Q. What safety protocols are essential for handling this compound?

- Critical Precautions :

- Wear nitrile gloves , lab coats, and safety goggles due to skin/eye irritation risks (analogous to hazards in and ).

- Work in a fume hood to avoid inhalation of volatile by-products (e.g., chloroacetyl chloride).

- Store in airtight containers at 2–8°C to prevent degradation (per SDS guidelines in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

- Methodological Answer : By-products like 2,2'-(trichloroethane-1,1-diyl)bis-thiophene ( ) arise from competing elimination or dimerization. Mitigation strategies include:

- Lowering reaction temperature (e.g., 50°C instead of 80°C).

- Using bulky aromatic substrates to sterically hinder undesired pathways.

- Adding scavengers (e.g., molecular sieves) to absorb acidic by-products .

Q. What computational or experimental approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using software like AutoDock Vina. Use the cyano group’s electron-withdrawing properties to model binding interactions.

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) based on activity trends in chloroacetamide derivatives ( ).

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.